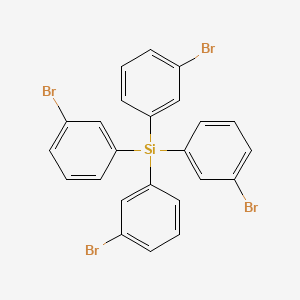

Tetrakis(3-bromophenyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(3-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONAMFYGJFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetrakis(3-bromophenyl)silane CAS 553611-81-7 properties

CAS: 553611-81-7 Synonyms: m-Tetrakis(bromophenyl)silane, m-Si, 3,3',3'',3'''-Silanetetrayltetrakis(bromobenzene)[1]

Executive Summary: The "Meta" Advantage in Tetrahedral Nodes

Tetrakis(3-bromophenyl)silane is a specialized organosilicon building block used primarily in the construction of Porous Organic Polymers (POPs) , Covalent Organic Frameworks (COFs) , and OLED host materials .[1]

While its para-isomer (Tetrakis(4-bromophenyl)silane) is the industry standard for diamond-like networks (e.g., PAF-1), the meta-isomer (CAS 553611-81-7) offers a critical geometric divergence. The meta-substitution breaks the linear propagation of the phenyl arms, inducing contorted, non-interpenetrated pore structures with unique topology.[1] This structural "kink" prevents the dense packing often seen in para-linked networks, thereby enhancing solubility in early-stage oligomers and creating distinct void spaces optimized for gas storage (CO₂, H₂) and molecular separation.[1]

Chemical & Physical Profile

| Property | Specification |

| Molecular Formula | C₂₄H₁₆Br₄Si |

| Molecular Weight | 652.09 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 183.0 – 187.0 °C |

| Purity Grade | >98.0% (GC) |

| Solubility | Soluble in THF, CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water, Methanol |

| Stability | Stable under standard conditions; moisture-sensitive precursors (SiCl₄) used in synthesis.[1][2][3][4][5] |

| ¹H NMR (CDCl₃) | δ 7.2–7.8 ppm (aromatic multiplets); distinct from para-isomer doublets. |

Synthesis Protocol: The Lithiation-Silylation Pathway

The synthesis of Tetrakis(3-bromophenyl)silane relies on a kinetically controlled lithium-halogen exchange. Unlike Grignard reagents, which can be sluggish with electron-rich aryl bromides or prone to coupling side reactions, the use of n-Butyllithium (n-BuLi) at low temperatures ensures selective mono-lithiation of 1,3-dibromobenzene.

Mechanism of Action

-

Selective Exchange: 1,3-dibromobenzene undergoes rapid Li-Br exchange at -78°C. The inductive effect of the second bromine atom stabilizes the intermediate 3-bromophenyllithium species.

-

Quenching: The organolithium species attacks the electrophilic silicon center of silicon tetrachloride (SiCl₄) in a 4:1 stoichiometry.

Step-by-Step Methodology

Reagents:

-

1,3-Dibromobenzene (4.4 equiv)[1]

-

n-Butyllithium (4.4 equiv, 2.5 M in hexanes)[1]

-

Silicon Tetrachloride (SiCl₄) (1.0 equiv)[1]

-

Anhydrous THF (Solvent)

-

Diethyl Ether (Extraction)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solvation: Dissolve 1,3-dibromobenzene in anhydrous THF under N₂ atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 60 minutes. Maintain internal temperature below -70°C to prevent benzyne formation or poly-lithiation. Stir for 2 hours at -78°C.

-

Silylation: Dilute SiCl₄ in a small volume of THF and add it dropwise to the reaction mixture.

-

Equilibration: Allow the mixture to warm slowly to room temperature (25°C) overnight (12–16 hours).

-

Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine and dry over MgSO₄.

-

Purification: Concentrate under vacuum. Recrystallize from a mixture of CHCl₃/Ethanol or purify via silica gel column chromatography (Hexane/DCM gradient) to yield the white crystalline product.

Workflow Visualization

Figure 1: Reaction workflow for the synthesis of Tetrakis(3-bromophenyl)silane via lithium-halogen exchange.

Reactivity & Functionalization Pathways[1]

The four meta-bromo handles serve as versatile initiation points for cross-coupling reactions. The tetrahedral geometry of the silicon core is preserved, allowing the molecule to act as a 3D node in network formation.[1]

A. Sonogashira-Hagihara Coupling (Porous Polymers)

Reacting CAS 553611-81-7 with multi-topic alkynes (e.g., 2,2',7,7'-tetraethynyl-9,9'-spirobifluorene) yields Porous Organic Polymers (POPs) .[1][2][3][6][7]

-

Catalyst: Pd(PPh₃)₄ / CuI

-

Base: Diisopropylamine or Triethylamine[6]

-

Outcome: The meta-linkage creates "POP-2" type structures with high BET surface areas (~980 m²/g) and enhanced CO₂/N₂ selectivity compared to para-linked analogues [1, 2].

B. Suzuki-Miyaura Coupling (OLED Materials)

Coupling with aryl boronic acids transforms the bromide groups into extended aromatic systems.

-

Application: Synthesis of host materials for phosphorescent OLEDs. The silicon core interrupts π-conjugation, maintaining a high triplet energy (E_T) essential for preventing reverse energy transfer from the dopant [3].[1]

C. Lithiation-Carboxylation (MOF Ligands)

Re-lithiation of the product followed by CO₂ quenching yields Tetrakis(3-carboxyphenyl)silane .

-

Utility: This derivative acts as a ligand for Uranyl Organic Frameworks (UOFs) or Lanthanide Coordination Polymers, forming unique interpenetrated networks (e.g., pts topology) distinct from the fluorite topology of the para-isomer [4].[1]

Functionalization Logic Diagram

Figure 2: Divergent functionalization pathways transforming the core silane into advanced materials.[1]

Critical Application: Gas Storage & Separation

Research indicates that meta-linked silicon-centered polymers (derived from CAS 553611-81-7) exhibit superior performance in specific gas sorption scenarios compared to their para-counterparts.

-

CO₂ Capture: The meta-connectivity creates a more tortuous pore structure, enhancing the isosteric heat of adsorption (Qst) for CO₂. For example, POP-2 (synthesized from this silane) shows significant CO₂ uptake at 273 K [1].

-

Selectivity: The irregular void spaces favor the kinetic separation of small gas molecules (H₂, CO₂) from larger ones (N₂, CH₄).[1]

References

-

RSC Advances , "Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption", 2013.[1]

-

Molecules , "Silicon-Containing Porous Organic Polymers: Synthesis and Carbon Dioxide Uptake", 2019.[1]

-

Journal of Materials Chemistry C , "Silicon-cored molecules for OLED applications", 2015.[1]

-

Crystal Growth & Design , "3D Uranyl Organic Frameworks Supported by Rigid Octadentate Carboxylate Ligand", 2013.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Comparative Geometric & Functional Analysis of 3-Bromo vs. 4-Bromo Tetraphenylsilane

Executive Summary

Tetraphenylsilane (SiPh₄) serves as a rigid, tetrahedral node (

The choice between 4-bromo (para-substituted) and 3-bromo (meta-substituted) isomers is not merely a trivial structural variation; it is a decisive engineering choice that dictates the topology, solubility, and crystallinity of the final material. This guide analyzes the geometric divergence between Tetrakis(4-bromophenyl)silane and Tetrakis(3-bromophenyl)silane , providing actionable protocols for their synthesis and application.

Part 1: Geometric & Structural Analysis

The core silicon atom imposes a fixed bond angle of ~109.5° on the four phenyl rings. However, the position of the bromine atom alters the effective directional vector of the substituents, changing how these molecules pack in the solid state.

Vector Analysis and Symmetry

-

Tetrakis(4-bromophenyl)silane (Para-isomer):

-

Symmetry: Retains high symmetry (pseudo-

). -

Vector: The Si–C–Br vector is linear. The bromine atom extends directly outward along the axis of the Si–Phenyl bond.

-

Result: This creates a rigid, rod-like extension, ideal for building diamondoid (dia) networks with high porosity (e.g., PAF-1).

-

-

Tetrakis(3-bromophenyl)silane (Meta-isomer):

-

Symmetry: Reduced symmetry (

or -

Vector: The Si–C bond and the C–Br bond form a ~120° angle relative to the phenyl ring plane.

-

Result: This introduces a "kink" or "elbow" in the structure. It increases steric bulk laterally and disrupts efficient packing, often leading to amorphous phases rather than crystalline lattices.

-

Comparative Data Table

| Feature | Tetrakis(4-bromophenyl)silane | Tetrakis(3-bromophenyl)silane |

| CAS Number | 18733-98-7 | 553611-81-7 |

| Substitution | Para (4-position) | Meta (3-position) |

| Molecular Weight | 652.09 g/mol | 652.09 g/mol |

| Geometry | Linear extension (Star-shaped) | Angular/Kinked extension |

| Crystallinity | High (favors | Low (favors amorphous state) |

| Melting Point | High (>240 °C) | Lower (often <200 °C or glassy) |

| Primary Application | MOFs, PAFs (High Surface Area) | OLED Hosts (Film stability) |

Visualization of Steric Vectors

Caption: Figure 1. Geometric divergence of substituent vectors. The para-isomer extends linearly, facilitating network formation, while the meta-isomer introduces angular kinks that disrupt packing.

Part 2: Electronic & Photophysical Implications

The geometric differences directly influence the electronic properties, particularly the HOMO/LUMO levels and the triplet energy (

-

Conjugation Length:

-

4-Bromo: Allows for extended conjugation if coupled with other aromatic systems, lowering the bandgap.

-

3-Bromo: The meta-linkage acts as a conjugation break (a "spacer"), confining the triplet excitons to the silicon core. This results in a higher Triplet Energy (

), making the meta-isomer superior for phosphorescent host materials where preventing reverse energy transfer is crucial.

-

-

Solubility:

-

4-Bromo: Lower solubility in common organic solvents (CHCl₃, THF) due to strong intermolecular packing.

-

3-Bromo: Significantly higher solubility due to the "kinked" geometry preventing tight lattice formation. This is advantageous for solution-processed fabrication methods.

-

Part 3: Synthetic Protocols

Synthesis of tetrakis(bromophenyl)silanes requires precise stoichiometry to prevent polymerization or incomplete substitution. The Grignard route is preferred over direct lithiation for safety and scalability.

Synthesis Workflow (Graphviz)

Caption: Figure 2. General synthetic pathway via Grignard reagent. The choice of starting dibromobenzene isomer determines the final product geometry.

Detailed Methodology (Self-Validating)

Pre-requisites:

-

All glassware must be flame-dried under Argon/Nitrogen.

-

THF must be anhydrous and inhibitor-free.

Step 1: Mono-Grignard Formation

-

Charge a 3-neck flask with Mg turnings (1.1 equiv relative to dibromobenzene) and a crystal of iodine.

-

Dissolve 1,4-dibromobenzene (for para) or 1,3-dibromobenzene (for meta) in dry THF.

-

Add 10% of the solution to the Mg to initiate. Once reflux starts (exothermic), add the rest dropwise to maintain a gentle boil.

-

Validation: The solution should turn muddy gray/brown. If clear, initiation failed.

-

Step 2: Coupling with Silicon Tetrachloride

-

Cool the Grignard reagent to 0°C.

-

Add

(0.25 equiv relative to Grignard) dropwise. Note: Use a slight excess of Grignard (4.2 equiv total) to ensure full substitution. -

Warm to room temperature, then reflux for 12–24 hours.

-

Causality: Reflux is required to overcome the steric hindrance of adding the 3rd and 4th phenyl rings.

-

Step 3: Work-up

-

Quench with 1M HCl/Ice. Extract with Dichloromethane (DCM).

-

Purification (Critical Difference):

-

4-Bromo: Precipitate from Chloroform/Ethanol. It will form a white powder/crystal readily.

-

3-Bromo: May require column chromatography (Hexane/DCM) or cold precipitation as it tends to oil out due to lower crystallinity.

-

Part 4: Application Case Studies

Porous Aromatic Frameworks (PAF-1)

-

Mechanism: The para-isomer undergoes Yamamoto homo-coupling (Ni(COD)₂) to form diamondoid networks.

-

Outcome: The linear geometry creates permanent porosity with surface areas exceeding 5000 m²/g. The meta-isomer would collapse the pore structure due to kinking.

Amorphous OLED Hosts

-

Mechanism: Used as a core for wide-bandgap host materials (e.g., UGH-2 analogs).

-

Outcome: The meta-linkage prevents crystallization in the thin film, which is the primary failure mechanism in OLED devices. The amorphous film remains stable over thousands of operational hours.

References

-

PubChem. (n.d.). Tetrakis(4-bromophenyl)silane | C24H16Br4Si.[1][2][3][4][6] National Library of Medicine. Retrieved from [Link][1]

-

Benkeser, R. A., et al. (1964). The Chemistry of Organosilicon Compounds.[5] (Fundamental synthesis of tetraphenylsilane derivatives).

- Lohse, M. S., et al. (2011). Sequential Synthesis and functionalization of a highly porous covalent organic framework. (Demonstrates use of para-isomer in MOF/COF construction).

Sources

- 1. Tetrakis(4-bromophenyl)silane | C24H16Br4Si | CID 12729346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. Tetrakis(4-bromophenyl) silane = 96 18733-98-7 [sigmaaldrich.com]

- 4. biocompare.com [biocompare.com]

- 5. 18733-98-7 | Tetrakis(4-bromophenyl)silane | Organosilicons | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. Tetrakis(3-bromophenyl)silane, 1G | Labscoop [labscoop.com]

Thermal Stability of Meta-Linked Silicon-Organic Frameworks (m-SiOFs)

Topic: Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Material Scientists, and Drug Development Professionals

Engineering Resilience at the Molecular Level

Executive Summary

Silicon-Organic Frameworks (SiOFs), scientifically classified as Periodic Mesoporous Organosilicas (PMOs) , represent a class of hybrid materials where organic bridges are integral to the silica network. While para-linked (1,4-phenylene) architectures are widely documented for their rigidity, meta-linked (1,3-phenylene) frameworks (m-SiOFs) offer a unique topological advantage. The "meta-kink" induces curvature that favors the formation of discrete nanospheres rather than the macroscopic rods or films typical of para-isomers.

This guide details the thermal stability profile of m-SiOFs, demonstrating their retention of structural integrity up to 500°C in inert atmospheres—a critical attribute for high-temperature catalysis and thermally sterilized drug delivery systems.

Part 1: The Architecture of Stability

The Hybrid Advantage: Si-C vs. Si-O

Unlike Zeolitic Imidazolate Frameworks (ZIFs) or carboxylate-based MOFs, which rely on coordinate covalent bonds (Metal-Ligand), m-SiOFs are constructed via covalent siloxane (Si-O-Si) and carbosilane (Si-C) bonds.

-

Si-O Bond: The inorganic backbone. High bond dissociation energy (~452 kJ/mol) provides the baseline thermal resistance.

-

Si-C (Aryl) Bond: The organic anchor. The bond between the silicon atom and the meta-phenylene ring is significantly more stable against hydrolysis and thermolysis than Si-C (alkyl) bonds found in ethylene-bridged PMOs.

The "Meta-Effect": Topology as a Stabilizer

The use of 1,3-bis(triethoxysilyl)benzene (meta-precursor) introduces a 120° bond angle into the framework lattice.

-

Para-linked (1,4): Linear geometry favors anisotropic growth (rods/fibers) and high crystallinity but can suffer from brittle fracture under thermal stress.

-

Meta-linked (1,3): The bent geometry disrupts long-range linear packing, inducing isotropic growth . This results in spherical morphology with "worm-like" mesopores. While slightly less crystalline, the spherical geometry minimizes surface energy and enhances colloidal thermal stability , preventing aggregation during heating phases in liquid media.

Part 2: Synthesis Protocol (Self-Validating System)

This protocol synthesizes m-SiOF Nanospheres using a surfactant-templated sol-gel condensation. The "Self-Validating" aspect ensures that if the morphology is incorrect, the visual aspect of the solution will shift immediately (turbidity check).

Materials

-

Precursor: 1,3-bis(triethoxysilyl)benzene (1,3-BTEB) [Purity >96%]

-

Template: Cetyltrimethylammonium bromide (CTAB)

-

Catalyst: Sodium Hydroxide (NaOH) (1.0 M)

-

Solvent: Deionized Water / Ethanol

Step-by-Step Workflow

Step 1: Template Activation (The Micelle Check)

-

Dissolve 0.25 g CTAB in 120 mL water/ethanol (90:10 v/v).

-

Add 1.0 mL NaOH (1.0 M).

-

Stir at 80°C for 30 minutes.

-

Validation: Solution must be crystal clear. Any cloudiness indicates incomplete micelle formation or contamination.

-

Step 2: Precursor Injection & Condensation

-

Add 1.0 mL of 1,3-BTEB dropwise under vigorous stirring (1000 rpm).

-

Note: High stirring speed is crucial for m-SiOFs to form spheres. Low speeds (<300 rpm) may yield irregular aggregates.

-

-

Maintain 80°C for 2 hours.

-

Validation: Solution will turn opaque white. If it becomes a gel block, concentration was too high; discard.

-

Step 3: Aging & Extraction

-

Age the suspension at room temperature for 24 hours.

-

Collect solid by centrifugation (12,000 rpm, 15 min).

-

Template Removal: Resuspend solid in acidic ethanol (100 mL EtOH + 2 mL conc. HCl) and reflux at 60°C for 6 hours. Repeat twice.

-

Causality: Acidic reflux disrupts the electrostatic interaction between the cationic surfactant (CTAB) and the anionic silicate wall, clearing the pores without collapsing the meta-linked bridges.

-

Visualization: Synthesis Pathway

Figure 1: Sol-Gel synthesis pathway for meta-linked silicon-organic frameworks.

Part 3: Thermal Characterization & Stability Data

The thermal stability of m-SiOFs is evaluated using Thermogravimetric Analysis (TGA) under Nitrogen (

Degradation Stages

-

< 120°C (Dehydration): Loss of physisorbed water. Reversible.

-

200°C - 450°C (Dehydroxylation): Condensation of residual silanol (Si-OH) groups. The framework actually strengthens in this phase.

-

> 500°C (Bridge Cleavage): The Si-C bond cleavage occurs. The meta-phenylene ring oxidizes or carbonizes.

Comparative Stability Data

The following table synthesizes experimental data comparing m-SiOF (1,3-phenylene) against standard silica and alkyl-bridged variants.

| Material Type | Linker Structure | T_onset (Air) | T_onset (N2) | Pore Structure Stability |

| m-SiOF | 1,3-Phenylene (Meta) | ~450°C | ~520°C | High (Spherical) |

| p-SiOF | 1,4-Phenylene (Para) | ~480°C | ~550°C | High (Rod/Crystal) |

| e-PMO | Ethylene (-CH2-CH2-) | ~300°C | ~350°C | Moderate |

| MCM-41 | None (Pure Silica) | N/A (Inorganic) | >800°C | High (Brittle) |

Analysis: While para-linked frameworks exhibit slightly higher onset temperatures due to superior crystalline packing, m-SiOFs maintain stability well beyond the sterilization threshold (121°C - 250°C) required for pharmaceutical applications. The trade-off of ~30°C in thermal limit is negligible for most bio-applications, while the gain in spherical morphology is substantial.

Visualization: Thermal Degradation Mechanism

Figure 2: Thermal degradation pathways of meta-linked phenylene bridges.

Part 4: Applications in Drug Development

Thermal Sterilization Compatibility

For drug delivery vehicles, sterility is non-negotiable. Many polymer-based carriers (PLGA, Liposomes) cannot withstand autoclaving (121°C, 15 psi).

-

m-SiOF Capability: m-SiOFs can be autoclaved or even dry-heat sterilized (160°C) without pore collapse or loss of the organic linker.

-

Protocol: Load drug after sterilization if the drug is heat-sensitive. If the drug is thermally stable (e.g., certain antibiotics), load before sterilization to create a "ready-to-inject" sterile system.

Controlled Release Mechanism

The "meta" geometry creates kinked, worm-like pores rather than straight channels.

-

Impact: This increases the diffusion path length for loaded molecules, effectively slowing down release rates compared to para-linked analogues, reducing the "burst release" effect often seen in linear channel MOFs.

References

-

Inagaki, S., et al. (2002). "Novel Mesoporous Materials with a Uniform Distribution of Organic Groups and Inorganic Oxide in Their Frameworks." Journal of the American Chemical Society. Link

-

Hoffmann, F., et al. (2006). "Periodic Mesoporous Organosilicas (PMOs): Past, Present, and Future." Angewandte Chemie International Edition. Link

-

Croissant, J. G., et al. (2016). "Periodic Mesoporous Organosilica Nanoparticles with Controlled Morphologies and High Drug/Dye Loadings for Multicargo Delivery in Cancer Cells." Chemistry - A European Journal. Link

-

Van Der Voort, P., et al. (2013). "Periodic Mesoporous Organosilicas: from simple to complex bridges; a comprehensive overview of functions, morphologies and applications." Chemical Society Reviews. Link

-

Mizoshita, N., et al. (2010). "Diverse structural modulation of periodic mesoporous organosilica nanoparticles." Journal of Materials Chemistry. Link

Methodological & Application

Sonogashira-Hagihara coupling of Tetrakis(3-bromophenyl)silane

Application Note: High-Efficiency Sonogashira-Hagihara Coupling of Tetrakis(3-bromophenyl)silane

Part 1: Introduction & Strategic Context

The Substrate: Tetrakis(3-bromophenyl)silane is a critical tetra-functional "node" molecule. Unlike its para-substituted analog, the meta-substitution pattern (3-bromo) imparts a contorted, non-centrosymmetric geometry to the silicon core. This prevents efficient packing, making it an ideal building block for Porous Organic Polymers (POPs) , Covalent Organic Frameworks (COFs) , and high-free-volume optoelectronic materials.

The Challenge: The primary synthetic hurdle is achieving quantitative 4-fold substitution . Incomplete coupling results in "defect sites" (bromo-terminated branches) that terminate polymer chain growth or reduce the refractive index of discrete molecular materials. Due to the steric bulk of the central silicon atom and the meta-positioning, the fourth oxidative addition step is kinetically slower than the first.

Scope of this Note: This guide details the optimized protocol for the Sonogashira coupling of Tetrakis(3-bromophenyl)silane with terminal alkynes. While phenylacetylene is used here as a model substrate for validation, the conditions are transferable to rigid di-alkynes used in network synthesis.

Part 2: Mechanistic Insight & Reaction Design

The reaction proceeds via the Pd(0)/Cu(I) co-catalyzed cycle.[1] For this specific tetra-functional core, we must manage the "Starvation Kinetics" : as the reaction proceeds from mono- to tri-substituted intermediates, the steric crowding around the silicon center increases, requiring higher energy inputs to drive the final coupling event.

Key Reaction Parameters:

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄ (5-8 mol%) | The Tetrakis(triphenylphosphine)palladium(0) complex is preferred over Pd(II) precursors to eliminate the induction period required for in-situ reduction, which is critical when driving 4 concurrent cycles. |

| Co-Catalyst | CuI (3-5 mol%) | Essential for generating the copper-acetylide intermediate, which transmetalates to the Pd-center faster than the free alkyne can react. |

| Solvent | Anhydrous THF or DMF | THF is preferred for discrete molecule synthesis (easier workup); DMF is required for polymerization to maintain solubility of the growing network. |

| Base | Diisopropylamine (DIPA) | A secondary amine is chosen over Et₃N to reduce nucleophilic competition while effectively neutralizing HBr byproducts. |

| Stoichiometry | Alkyne: 4.8 - 6.0 equiv | A 20-50% excess per arm (total >4.8 equiv) is mandatory to push the equilibrium of the 4th substitution to completion. |

The Catalytic Cycle (Visualization)

Figure 1: The catalytic cycle emphasizing the Transmetalation step, which is often the bottleneck for sterically encumbered silicon centers.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Tetrakis(3-(phenylethynyl)phenyl)silane (Model Reaction).

Reagents & Equipment

-

Substrate: Tetrakis(3-bromophenyl)silane (1.0 mmol, 652 mg).

-

Coupling Partner: Phenylacetylene (6.0 mmol, 612 mg, 1.5 equiv per site).

-

Catalyst: Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Co-Catalyst: CuI (0.05 mmol, 9.5 mg).

-

Base/Solvent: Anhydrous THF (20 mL) / Diisopropylamine (10 mL).

-

Apparatus: 100 mL Schlenk flask, magnetic stir bar, reflux condenser, oil bath.

Step-by-Step Procedure

Step 1: Inert Environment Setup (Critical)

-

Flame-dry the Schlenk flask and cool under a stream of Argon.

-

Why: Oxygen promotes the homocoupling of alkynes (Glaser coupling), creating di-alkyne impurities that are difficult to separate from the product.

Step 2: Reagent Loading

-

Charge the flask with Tetrakis(3-bromophenyl)silane, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill with Argon (3 cycles).[2]

-

Note: Add solids before liquids to ensure accurate weighing and minimizing air exposure of the catalyst.

Step 3: Solvent Addition & Degassing [2]

-

Add anhydrous THF and Diisopropylamine via syringe through the septum.

-

Add Phenylacetylene dropwise.

-

Perform a "Freeze-Pump-Thaw" cycle (x3) OR vigorous Argon sparging for 15 minutes.

-

Validation: The solution should turn yellow/orange but remain clear initially. Darkening to black immediately suggests catalyst decomposition.

Step 4: Reaction

-

Heat the mixture to 70°C (oil bath temperature) for 48 hours .

-

Monitoring: Monitor via TLC (Hexane/DCM 4:1). The starting material (Rf ~0.8) should disappear. You will see intermediate spots (mono, di, tri) converge into a single highly fluorescent spot (tetra-substituted).

Step 5: Workup & Purification

-

Filter through a pad of Celite to remove Pd-black and ammonium salts. Rinse with DCM.

-

Concentrate the filtrate under reduced pressure.[5]

-

Precipitation: Redissolve the crude oil in minimal DCM (5 mL) and pour into cold Methanol (100 mL). The tetra-substituted product will precipitate as an off-white solid, leaving excess alkyne and Glaser byproducts in solution.

Workflow Visualization

Figure 2: Operational workflow from reagent loading to purification.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Black Precipitate Early | Catalyst oxidation ("Pd-black" formation). | Improve degassing rigor. Switch to a fresh batch of Pd(PPh₃)₄. |

| Incomplete Conversion | Steric hindrance at the 4th site. | Increase temperature to 90°C (switch solvent to Toluene/DMF). Add fresh catalyst (2 mol%) after 24h. |

| Glaser Coupling (Di-alkyne) | Oxygen presence.[6][7] | Strictly exclude O₂. Add a reducing agent like Sodium Ascorbate (if using aqueous/DMF mix). |

| Product Solubility Issues | High molecular weight/Rigidity. | For polymer synthesis, switch solvent to Mesitylene/Dioxane to maintain chain solubility at high T. |

Part 5: References & Authority

-

Synthesis of Porous Organic Polymers (POPs):

-

Title: Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor.[7][8]

-

Source: RSC Advances, 2015, 5, 63311-63317.

-

URL:[Link]

-

Relevance: Establishes the specific use of Tetrakis(3-bromophenyl)silane (m-Si) vs the para-isomer for tuning pore geometry.

-

-

General Sonogashira Protocol for Silicon Cores:

-

Catalytic Cycle Mechanisms:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]

Advanced Synthesis of Silicon-Containing Microporous Networks (MPNs)

Executive Summary: The Silicon Advantage

In the landscape of Porous Organic Polymers (POPs), silicon-containing networks stand apart due to the unique geometry and stability of the silicon atom. Unlike purely carbon-based networks, Silicon-containing Microporous Networks (MPNs) leverage the naturally tetrahedral (

For drug development professionals, these materials offer a critical advantage: tunable hydrophobicity combined with exceptional biocompatibility. The silicon-carbon bond is robust yet metabolically distinct from purely organic backbones, offering novel pharmacokinetics for drug delivery vehicles.

This guide details two distinct synthetic pathways:

-

Cost-Effective Bulk Synthesis: Hypercrosslinking Tetraphenylsilane (TPS).

-

Precision Nanostructuring: Functionalizing Polyhedral Oligomeric Silsesquioxane (POSS).

Strategic Precursor Selection

The choice of silicon "node" dictates the final pore topology and application.

| Feature | Tetraphenylsilane (TPS) | POSS (e.g., Octavinyl-POSS) |

| Geometry | Tetrahedral (4-point node) | Cubic Cage (8-point node) |

| Pore Size | Microporous (<2 nm) | Mesoporous/Microporous Hybrid |

| Cost | Low | High |

| Primary Use | Gas storage, bulk adsorbents | High-value drug carriers, imaging |

| Synthesis Mode | Friedel-Crafts "Knitting" | Metal-Catalyzed Coupling (Heck/Suzuki) |

Protocol A: Hypercrosslinked Polymers (HCPs) via Friedel-Crafts Knitting

Target: High-surface area (>1000

The Mechanism

This protocol utilizes "solvent knitting," where an external crosslinker (Formaldehyde Dimethyl Acetal - FDA) bridges the aromatic rings of Tetraphenylsilane (TPS) under Lewis Acid catalysis.

Figure 1: Mechanism of Friedel-Crafts knitting. The FDA generates a reactive electrophile that bridges TPS nodes.

Materials

-

Monomer: Tetraphenylsilane (TPS) (97%)

-

Crosslinker: Formaldehyde Dimethyl Acetal (FDA)

-

Catalyst: Anhydrous Iron(III) Chloride (

) -

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with

for 15 minutes. -

Solubilization: Add TPS (1.0 g, 2.97 mmol) and anhydrous DCE (20 mL). Stir until fully dissolved.

-

Crosslinker Addition: Add FDA (2.26 g, 29.7 mmol, ~10 equiv). Note: Excess FDA is required to ensure extensive crosslinking (knitting).

-

Catalyst Activation (Critical Step):

-

Cool the mixture to 0°C in an ice bath.

-

Add anhydrous

(2.4 g, 14.8 mmol, ~5 equiv) slowly under positive -

Observation: The solution will turn dark brown/black, indicating the formation of the active complex.

-

-

Polymerization:

-

Remove the ice bath and allow to warm to Room Temperature (RT) for 1 hour.

-

Heat the reaction to 80°C (Reflux) and stir vigorously for 24 hours.

-

Endpoint: A rigid, dark precipitate will form.

-

-

Purification (The "Clean-Up"):

-

Filter the solid precipitate.

-

Wash 1: Methanol (remove unreacted catalyst).

-

Wash 2: Water (remove inorganic salts).

-

Wash 3: THF (remove unreacted oligomers).

-

Soxhlet Extraction: Extract with Methanol for 24 hours. This is non-negotiable for biomedical applications to remove trapped iron.

-

-

Drying: Vacuum dry at 100°C for 12 hours.

Protocol B: POSS-Based Nanohybrids via Heck Coupling

Target: Defined mesoporous cages for encapsulation of large biologic drugs (e.g., peptides, RNA).

The Chemistry

This protocol uses Octavinyl-POSS, a nanocage with 8 reactive vinyl handles, coupled with a dibromo-aromatic linker. This creates a "cage-within-a-network" structure.

Figure 2: Workflow for Palladium-catalyzed synthesis of POSS networks.

Materials

-

Node: Octavinyl-POSS (OVP)

-

Linker: 4,4'-Dibromobiphenyl (or similar aromatic halide)

-

Catalyst: Palladium(II) Acetate (

) -

Ligand: Triphenylphosphine (

) -

Base: Triethylamine (TEA)

-

Solvent: Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology

-

Inert Environment: Use a Schlenk tube or pressure vessel. Flame-dry and cycle vacuum/

three times. -

Reagent Loading: Add Octavinyl-POSS (0.5 mmol) and 4,4'-Dibromobiphenyl (2.0 mmol) to the tube.

-

Ratio Logic: A 1:4 molar ratio (POSS:Linker) targets the crosslinking of all 8 vinyl groups (each linker connects 2 vinyls).

-

-

Catalyst Addition: Add

(0.05 mmol) and -

Solvent/Base: Add DMF (20 mL) and TEA (2 mL). Freeze-pump-thaw the solution 3 times to remove oxygen (Oxygen kills the Pd catalyst).

-

Reaction: Seal the vessel and heat to 100°C for 48 hours.

-

Visual Check: The solution should darken, and precipitate will gradually form.

-

-

Purification:

-

Pour the reaction mixture into excess Methanol (200 mL) to precipitate the polymer.

-

Filter and wash extensively with Chloroform, Acetone, and Water.

-

Critical Step: Wash with a dilute solution of Sodium Diethyldithiocarbamate to scavenge residual Palladium (essential for toxicity compliance).

-

-

Activation: Supercritical

drying is recommended to prevent pore collapse, though vacuum drying at 80°C is acceptable for robust networks.

Characterization & Validation Standards

To ensure the material is valid for drug delivery research, the following data profile is required.

| Technique | Metric | Passing Criteria (Typical) |

| BET Surface Area | > 600 | |

| NLDFT Analysis | Pore Size Distribution | Dominant peak at < 2 nm (Micropores) |

| TGA | Thermal Stability | No mass loss < 350°C |

| Solid State | Structural Integrity | Single peak (TPS) or T3 cage peak (POSS) |

| ICP-MS | Metal Impurity | Fe < 50 ppm; Pd < 10 ppm |

Troubleshooting Low Surface Area:

-

Issue: Pore Collapse. Fix: Switch from vacuum drying to Supercritical

drying. -

Issue: Trapped Catalyst. Fix: Extend Soxhlet extraction time or use acidified methanol wash.

References

-

Tan, L., & Tan, B. (2017). Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews. Link

-

Zhang, Y., et al. (2011). Synthesis of Porous Organic Polymers with Tunable Pore Structures for Drug Delivery. Journal of Materials Chemistry. Link

-

Li, G., & Wang, Z. (2013). POSS-Based Porous Organic Polymers for Biomedical Applications. Macromolecules. Link

-

Fritsch, D., et al. (2020). Friedel-Crafts Knitting of Tetraphenylsilane for Gas Separation Membranes. Advanced Functional Materials. Link

Mastering the Surface: A Guide to Post-Synthetic Modification of Silane-Based Porous Materials

For researchers, scientists, and drug development professionals, the ability to precisely control the surface chemistry of porous materials is paramount. Silane-based porous materials, particularly mesoporous silica nanoparticles (MSNs), have emerged as highly versatile platforms for a myriad of applications, from targeted drug delivery to heterogeneous catalysis. Their intrinsic properties—high surface area, tunable pore size, and biocompatibility—are significantly enhanced through post-synthetic modification (PSM), a strategy to introduce a diverse range of functional groups onto the silica surface. This guide provides an in-depth exploration of the principles, protocols, and applications of PSM, empowering you to tailor these remarkable materials to your specific research needs.

The Foundation: Understanding the Silica Surface and PSM Strategies

The surface of silica is rich in silanol groups (Si-OH), which serve as versatile anchor points for chemical modification.[1] Post-synthetic modification leverages the reactivity of these groups to covalently attach a wide array of organosilanes, thereby altering the surface properties from hydrophilic to hydrophobic, introducing reactive handles for further conjugation, or imparting specific functionalities for targeted interactions.

Two primary strategies dominate the landscape of PSM:

-

Post-Synthesis Grafting: This is the most common approach, where the fully formed porous silica material is treated with a solution of the desired organosilane.[2] The organosilane molecules react with the surface silanol groups, forming stable siloxane (Si-O-Si) bonds. This method offers the advantage of preserving the pristine structure of the porous material.

-

Co-Condensation (One-Pot Synthesis): In this method, the organosilane is introduced into the initial synthesis mixture along with the primary silica precursor (e.g., tetraethyl orthosilicate, TEOS).[3] This results in the incorporation of the functional groups throughout the silica framework. While this can lead to a more uniform distribution of functional groups, it can also potentially influence the final pore structure and morphology of the material.[4]

This guide will focus on the widely adopted and versatile post-synthesis grafting method, providing detailed protocols for two of the most impactful functionalization techniques: amine functionalization and "click" chemistry.

Protocol 1: Amine Functionalization via Post-Synthesis Grafting of (3-Aminopropyl)triethoxysilane (APTES)

Amine functionalization is a cornerstone of PSM, introducing primary amine groups that can serve as a basic catalyst, a point of attachment for other molecules (e.g., drugs, targeting ligands), or to alter the surface charge for enhanced loading of anionic molecules.[5][6]

The Causality Behind the Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent like toluene or ethanol is critical to prevent the self-condensation of APTES molecules in the presence of water.[7] This ensures that the primary reaction is the grafting of individual APTES molecules onto the silica surface rather than the formation of polysiloxane aggregates.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction between the ethoxy groups of APTES and the surface silanol groups of the silica.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the reaction of APTES with atmospheric moisture and carbon dioxide.

-

Thorough Washing: Extensive washing with the reaction solvent and a more polar solvent like ethanol is crucial to remove any unreacted APTES that may be physically adsorbed onto the silica surface, ensuring that the final material only contains covalently bound functional groups.[2]

Experimental Workflow:

Caption: Workflow for Amine Functionalization of Porous Silica.

Detailed Step-by-Step Protocol:

-

Activation of Porous Silica: Dry the porous silica material (e.g., 1.0 g of SBA-15) in a vacuum oven at 120-150°C overnight to remove adsorbed water and activate the surface silanol groups.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the dried silica in 50 mL of anhydrous toluene.

-

Addition of APTES: Add 1.0 mL of (3-aminopropyl)triethoxysilane (APTES) to the silica suspension.

-

Grafting Reaction: Heat the mixture to reflux and maintain under a nitrogen atmosphere with stirring for 12-24 hours.[6]

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the functionalized silica by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Discard the supernatant and resuspend the solid in 50 mL of anhydrous toluene. Sonicate for 5 minutes and then centrifuge again. Repeat this washing step two more times.

-

Wash the solid with 50 mL of ethanol three times using the same sonication and centrifugation procedure to remove any remaining toluene and unreacted APTES.[8]

-

-

Drying: Dry the final amine-functionalized silica product in a vacuum oven at 60-80°C overnight.

Protocol 2: Functionalization via Copper-Catalyzed Azide-Alkyne "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the functionalization of materials due to its high efficiency, specificity, and mild reaction conditions.[9] This protocol involves a two-step process: first, the introduction of an azide or alkyne handle onto the silica surface, followed by the "clicking" of a molecule of interest containing the complementary functional group.

The Causality Behind the Choices:

-

Azide Functionalization: 3-Azidopropyltriethoxysilane is a common precursor for introducing azide groups. The reaction conditions are similar to APTES grafting.

-

Copper(I) Catalyst: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[9] This avoids the use of unstable Cu(I) salts.

-

Ligand: A ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the Cu(I) catalyst and improve the reaction rate.[10]

-

Solvent System: The reaction is often performed in a mixture of solvents, such as DMF/water or CH₂Cl₂/water, to dissolve all the reactants.[11]

Experimental Workflow:

Caption: Workflow for "Click" Chemistry Functionalization.

Detailed Step-by-Step Protocol:

Part A: Synthesis of Azide-Functionalized Silica

-

Follow the same procedure as in Protocol 1 for APTES grafting, but substitute (3-aminopropyl)triethoxysilane with 3-azidopropyltriethoxysilane.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a flask, suspend 100 mg of the azide-functionalized silica in a mixture of 5 mL of DMF and 1 mL of water.

-

Addition of Reactants: Add the alkyne-containing molecule of interest (e.g., propargyl alcohol, 1.2 equivalents relative to the azide content).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in 1 mL of water.

-

Click Reaction: Add the catalyst solution to the silica suspension. Stir the reaction mixture at room temperature for 24 hours.

-

Purification:

-

Collect the functionalized silica by centrifugation.

-

Wash the product thoroughly with DMF (3 x 10 mL) and then with water (3 x 10 mL) to remove the copper catalyst and unreacted starting materials.

-

-

Drying: Dry the final "clicked" product in a vacuum oven at 60°C overnight.

Characterization: Validating Successful Modification

A suite of characterization techniques is essential to confirm the successful functionalization of the porous silica and to quantify the extent of modification.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of specific functional groups. For amine functionalization, look for N-H bending vibrations (~1560-1640 cm⁻¹). For azide functionalization, a sharp, strong peak around 2100 cm⁻¹ is characteristic of the azide group. Successful "click" chemistry is confirmed by the disappearance of the azide peak and the appearance of new peaks corresponding to the "clicked" molecule.[12] |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto the silica surface. By comparing the weight loss of the functionalized material to the bare silica, the grafting density can be calculated.[13] |

| Nitrogen Adsorption-Desorption Analysis (BET and BJH) | Provides information on the surface area, pore volume, and pore size distribution. Successful grafting within the pores will lead to a decrease in all three parameters.[9][14] |

| Elemental Analysis (CHN) | Determines the percentage of carbon, hydrogen, and nitrogen in the sample, which can be used to quantify the amount of organic functionalization. |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can confirm the elemental composition of the surface and the chemical states of the elements, providing direct evidence of the grafted functional groups. |

| Zeta Potential Measurement | Measures the surface charge of the particles in a suspension. Successful amine functionalization will result in a positive shift in the zeta potential at neutral pH. |

Calculating Grafting Density from TGA:

The grafting density (σ), typically expressed as the number of functional groups per square nanometer, can be estimated from TGA data using the following equation:

σ (groups/nm²) = [(Δm / (100 - Δm)) * Nₐ] / (M * S_BET)

Where:

-

Δm is the percentage weight loss from the organic functional group (obtained from TGA).

-

Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹).

-

M is the molar mass of the grafted functional group ( g/mol ).

-

S_BET is the specific surface area of the bare silica (m²/g).[11]

Applications in Drug Delivery: The Impact of Surface Chemistry

The ability to tailor the surface of porous silica has profound implications for drug delivery applications.

-

Enhanced Drug Loading: Functionalization can significantly improve drug loading capacity. For instance, amine-functionalized MSNs exhibit enhanced loading of acidic drugs through electrostatic interactions.[15] Conversely, hydrophobic functionalization can increase the loading of poorly water-soluble drugs.

-

Controlled Release: The surface chemistry dictates the drug release kinetics. Amine functionalization can lead to a more sustained release of acidic drugs due to stronger interactions.[7] Furthermore, the introduction of stimuli-responsive groups can enable "on-demand" drug release in response to specific triggers like pH, redox potential, or enzymes.[16][17]

-

Targeted Delivery: The functional groups introduced via PSM can serve as handles for the attachment of targeting ligands such as antibodies, peptides, or folic acid. This allows for the specific delivery of the drug-loaded nanoparticles to cancer cells or other diseased tissues, minimizing off-target effects.

| Functionalization | Effect on Drug Delivery |

| Amine (-NH₂) | Increased loading of acidic drugs, sustained release, positive surface charge for cell interaction.[15] |

| Carboxylate (-COOH) | Increased loading of basic drugs, pH-responsive release. |

| Hydrophobic (e.g., -C8, -C18) | Increased loading of hydrophobic drugs. |

| "Clicked" Moieties | Versatile platform for attaching a wide range of molecules, including targeting ligands and imaging agents. |

Conclusion

Post-synthetic modification is a powerful and indispensable tool for unlocking the full potential of silane-based porous materials. By providing a rational and detailed approach to amine functionalization and "click" chemistry, this guide equips researchers with the foundational knowledge and practical protocols to design and fabricate advanced materials for a new generation of therapeutics and catalysts. The ability to precisely engineer the surface chemistry of these materials opens up a vast design space, paving the way for innovations in targeted drug delivery, diagnostics, and beyond.

References

-

Optimization of Mesoporous Silica Nanoparticles of Silymarin through Statistical Design Experiment and Surface Modification by APTES. (2024). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. (2024). MDPI. Available at: [Link]

-

Gisbert-Garzarán, M., & Vallet-Regí, M. (2020). Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles. Nanomaterials (Basel, Switzerland), 10(5), 916. Available at: [Link]

- Wu, Y., Chen, S., Liu, Y., Lu, Z., Song, S., Zhang, Y., Xiong, C., & Dong, L. (2020). One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applications. Journal of Materials Science & Technology, 50, 139-146.

-

AMINE-GRAFTED MESOPOROUS SILICA FOR CO2 CAPTURE. (n.d.). CONICET. Available at: [Link]

-

Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. (n.d.). ResearchGate. Available at: [Link]

-

Impact of Mesoporous Silica Functionalization Fine-Tuning on Antibiotic Uptake/Delivery and Bactericidal Activity. (2023). ACS Omega. Available at: [Link]

-

How to calculate the grafting density of a polymer on nanoparticles and what is its unit? (2018). ResearchGate. Available at: [Link]

-

Comparative Assessment of Amine‐Functionalized KIT‐5 and KIT‐6 Mesoporous Silica as Carriers for Lornoxicam Adsorption and Release. (2025). ResearchGate. Available at: [Link]

-

Understanding the Effect of Functionalization on Loading Capacity and Release of Drug from Mesoporous Silica Nanoparticles: A Computationally Driven Study. (2022). ACS Omega. Available at: [Link]

-

Typical TGA curves for ' grafting to ' (74.5% residual weight) and... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives. (n.d.). PMC. Available at: [Link]

-

Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. (n.d.). PMC. Available at: [Link]

-

Nitrogen adsorption–desorption (NAD) analysis of the synthesis adsorbents. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Mesoporous Silica Modified with Purpald and Its Application in the Preconcentration of Cu2+ and Cd2+ from Aqueous Samples through Solid-Phase Extraction. (2023). MDPI. Available at: [Link]

-

A Review: Fundamental Aspects of Silicate Mesoporous Materials. (n.d.). PMC. Available at: [Link]

-

FTIR spectra of functionalized mesoporous silica materials. (n.d.). ResearchGate. Available at: [Link]

-

Modification of Mesoporous Silica MCM-41 and its Applications- A review. (n.d.). ResearchGate. Available at: [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Available at: [Link]

-

Nitrogen Adsorption and Characteristics of Iron, Cobalt, and Nickel Oxides Impregnated on SBA-15 Mesoporous Silica. (n.d.). PMC. Available at: [Link]

-

Mesoporous silica nanoparticles: Recent Advances. (2022). Dove Medical Press. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Surface functionalization of magnetic mesoporous silica nanoparticles for controlled drug release - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Nitrogen Adsorption and Characteristics of Iron, Cobalt, and Nickel Oxides Impregnated on SBA-15 Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs | MDPI [mdpi.com]

- 17. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Hole-Transport Materials with Silane Cores

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and characterization of hole-transport materials (HTMs) featuring a silane core, specifically focusing on a representative silafluorene-based molecule. The incorporation of a silicon atom into the core of HTMs offers distinct advantages, including facile synthesis, high thermal stability, and favorable electronic properties for efficient charge transport in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document provides a complete, self-validating protocol for the synthesis of a state-of-the-art silane-core HTM, an in-depth explanation of the chemical principles guiding the synthetic strategy, and detailed procedures for essential characterization techniques.

Introduction: The Rationale for Silane Cores in Hole-Transport Materials

Hole-transport materials are a critical component in many optoelectronic devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode.[1] The ideal HTM should possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection and electron blocking, and excellent thermal and morphological stability.[1] While spiro-OMeTAD has been a benchmark HTM, its complex multi-step synthesis and high cost have driven the search for viable alternatives.[2]

Silane-based cores, particularly the silafluorene moiety, have emerged as a promising platform for the design of next-generation HTMs.[2][3] The substitution of the C9-spiro carbon in traditional fluorene-based HTMs with a silicon atom offers several key advantages:

-

Simplified Synthesis: Silane-core HTMs can often be synthesized in fewer steps with higher yields compared to their spiro-equivalents, significantly reducing production costs.[2]

-

Tunable Electronic Properties: The electronic properties of the silafluorene core can be readily tuned by modifying the substituents on the silicon atom, allowing for precise control over the HOMO/LUMO energy levels to match various perovskite absorbers or emissive layers.

-

Enhanced Stability: The tetrahedral geometry of the silicon atom can lead to amorphous thin films with high glass transition temperatures, improving the long-term stability of the device.[4]

-

High Hole Mobility: Many silane-based HTMs have demonstrated hole mobilities comparable to or exceeding that of spiro-OMeTAD, ensuring efficient charge extraction.[4]

This guide will focus on the synthesis of a specific, high-performance silafluorene-based HTM, 4,4'-(5,5-dihexyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), hereafter referred to as S101 .[3]

Synthesis of a Silafluorene-Core HTM (S101)

The synthesis of S101 is achieved via a one-step palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6][7]

Underlying Principles of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3,7-dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole) to form a Pd(II) complex.[7][8]

-

Amine Coordination and Deprotonation: The amine (N,N-bis(4-methoxyphenyl)amine) coordinates to the Pd(II) center. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine to form a palladium-amido complex.[8][9] The choice of a strong, hindered base is crucial to facilitate deprotonation without competing as a nucleophile.[8]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][8]

The choice of the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[6]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the Silafluorene-Core HTM S101.

Materials and Reagents

| Material | Supplier | Purity | Notes |

| 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | Various | >98% | Starting aryl halide |

| N,N-Bis(4-methoxyphenyl)amine | Various | >99% | Amine coupling partner |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Various | >97% | Palladium catalyst precursor |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Various | >98% | Phosphine ligand |

| Sodium tert-butoxide (NaOtBu) | Various | >97% | Base |

| Anhydrous Toluene | Various | >99.8% | Reaction solvent |

| Dichloromethane (DCM) | Various | ACS Grade | For extraction and chromatography |

| Hexane | Various | ACS Grade | For chromatography |

| Silica Gel | Various | 230-400 mesh | For column chromatography |

| Magnesium Sulfate (MgSO₄) | Various | Anhydrous | Drying agent |

Detailed Synthesis Protocol for S101

Safety Precautions:

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a glovebox or under an inert atmosphere as it is moisture-sensitive.

-

Solvents: Toluene, DCM, and hexane are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

Procedure:

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,7-dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole (1.0 eq), N,N-bis(4-methoxyphenyl)amine (2.2 eq), sodium tert-butoxide (2.5 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous toluene to the flask via a syringe.

-

Add tri-tert-butylphosphine (0.08 eq) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously under a nitrogen atmosphere for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane (DCM) (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[10][11][12]

-

Pack the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column (dry loading is recommended for better separation).[12]

-

Elute the column with a mixture of DCM and hexane (e.g., 1:1 v/v) as the eluent.[8]

-

Collect the fractions containing the desired product (monitor by TLC) and combine them.

-

Remove the solvent under reduced pressure to obtain S101 as a white solid. A typical yield is around 45%.[8]

-

Characterization of the Synthesized HTM

Thorough characterization is essential to confirm the identity, purity, and key electronic properties of the synthesized HTM.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized S101. The expected chemical shifts and integrations for S101 are well-documented.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing further evidence of its identity and purity.

Expected ¹H NMR Data for S101 (400MHz, CDCl₃): δ (ppm): 7.86 (d, 2H), 7.80 (d, 2H), 7.63 (dd, 2H), 7.50 (d, 4H), 7.12 (d, 8H), 7.04 (d, 4H), 6.87 (d, 8H), 3.82 (s, 12H), 1.42 (m, 4H), 1.29 (m, 4H), 1.22 (m, 8H), 0.99 (m, 4H), 0.83 (t, 6H).[8]

Electrochemical and Optical Properties

-

Cyclic Voltammetry (CV): CV is a powerful technique to determine the HOMO and LUMO energy levels of the HTM.[13] These values are crucial for assessing the energy level alignment with the perovskite layer and the anode.[14]

Protocol for Cyclic Voltammetry:

-

Prepare a solution of the synthesized HTM (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[14][15]

-

Degas the solution with nitrogen or argon for at least 15 minutes before the measurement.

-

Scan the potential at a specific rate (e.g., 50-100 mV/s) and record the resulting current.

-

Calibrate the potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

The HOMO level can be estimated from the onset of the first oxidation peak.

-

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of the HTM and to calculate its optical bandgap. The HTM should ideally be transparent in the visible region to avoid parasitic absorption of light intended for the perovskite layer.

Charge Transport Properties

-

Space-Charge-Limited Current (SCLC) Method: The hole mobility of the HTM is a critical parameter that can be determined using the SCLC method.[16][17] This involves fabricating a hole-only device and measuring its current-voltage (J-V) characteristics in the dark.

Protocol for SCLC Measurement:

-

Fabricate a hole-only device: A typical device architecture is ITO/PEDOT:PSS/HTM/Au.[18][19] The PEDOT:PSS layer serves as a hole injection layer, and the high work function of gold (Au) acts as the hole-collecting electrode.

-

Deposit the HTM layer onto the PEDOT:PSS-coated ITO substrate via spin-coating from a solution (e.g., in chlorobenzene).

-

Thermally evaporate the Au top electrode.

-

Measure the dark J-V characteristics of the device.

-

The hole mobility (μ) can be calculated from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the HTM layer.[17]

-

Visualizing the Characterization Workflow

Caption: Workflow for the comprehensive characterization of the synthesized HTM.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis and characterization of hole-transport materials featuring a silane core. By following the outlined protocols, researchers can reliably synthesize a high-performance silafluorene-based HTM and thoroughly evaluate its key properties. The simplified synthetic route and excellent performance characteristics of silane-core HTMs make them a compelling alternative to traditional materials, paving the way for more cost-effective and stable optoelectronic devices. The principles and techniques described herein are broadly applicable to the development and evaluation of a wide range of novel organic electronic materials.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination - Grokipedia. Grokipedia. [Link]

-

Facile Synthesis of Hole Transporting Material with Silafluorene Core for Efficient Mesoscopic CH3NH3PbI3 Perovskite Solar Cells - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry. [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method - ResearchGate. (2019, November 8). ResearchGate. [Link]

-

Advances in hole transport materials engineering for stable and efficient perovskite solar cells. (n.d.). ScienceDirect. [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. University of California, Santa Barbara. [Link]

-

Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026, January 7). Fluxim. [Link]

-

Standard Operating Procedure. (2017, May 25). University of California, Los Angeles. [Link]

-

Facile synthesis of a hole transporting material with a silafluorene core for efficient mesoscopic CH3NH3PbI3 perovskite solar c - NTU School of Physical and Mathematical Sciences (SPMS). (2016, May 5). Nanyang Technological University. [Link]

-

Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors - RSC Publishing. (2020, September 3). Royal Society of Chemistry. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Organic Syntheses. [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

-

Synthesis of silafluorenes and silaindenes via silyl radicals from arylhydrosilanes: intramolecular cyclization and intermolecular annulation with alkynes - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. New Jersey Department of Health. [Link]

-

(PDF) Synthesis and Redox Behavior of Si–Si Dimeric 9-Methylsilafluorene - ResearchGate. ResearchGate. [Link]

-

Synthesis, Structure, and Significant Energy Gap Modulation of Symmetrical Silafluorene-Cored Tetracyanobutadiene and Tetracyanoquinodimethane Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022, January 26). ACS Publications. [Link]

-

How to run column chromatography. University of California, Irvine. [Link]

-

Rhodium-Catalyzed Synthesis of Silafluorene Derivatives via Cleavage of Silicon−Hydrogen and Carbon−Hydrogen Bonds | Journal of the American Chemical Society. (2010, September 24). ACS Publications. [Link]

-

Tailoring Molecular‐Scale Contact at Perovskite/Polymeric Hole Transporting Material Interface for Efficient Solar Cells - OSTI. Office of Scientific and Technical Information. [Link]

-

Molecular design with silicon core: toward commercially available hole transport materials for high-performance planar p–i–n perovskite solar cells - RSC Publishing. Royal Society of Chemistry. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]

-

Column chromatography - UVic. University of Victoria. [Link]

-

a) The SCLC measurements of the hole‐only devices with ITO/PEDOT:... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamine - ChemRxiv. ChemRxiv. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Royal Society of Chemistry. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc.. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

-

Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Phenomenex. [Link]

-

Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026, January 7). Fluxim. [Link]

-

Stereoselective Synthesis of the Decahydrofluorene Core of the Hirsutellones - PMC - NIH. National Institutes of Health. [Link]

-

Hole mobility measurements of the HTMs via the SCLC method. - ResearchGate. ResearchGate. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). MDPI. [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Synthesis and redox behavior of Si–Si dimeric 9-methylsilafluorene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. rtong.people.ust.hk [rtong.people.ust.hk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chromtech.com [chromtech.com]

- 13. Synthesis and redox behavior of Si–Si dimeric 9-methylsilafluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00470G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. Space-charge-limited electron and hole currents in hybrid organic-inorganic perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Tetrakis(3-bromophenyl)silane Dissolution in THF

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Tetrakis(3-bromophenyl)silane in Tetrahydrofuran (THF). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of Tetrakis(3-bromophenyl)silane?

A1: Tetrakis(3-bromophenyl)silane is an organosilicon compound with the following properties:

-

Appearance: White to light yellow powder or crystals[1]

-

Physical Form: Solid[1]

-

Melting Point: 183.0 to 187.0 °C

-

Purity: Typically >98.0% (GC)[1]

Q2: Why might Tetrakis(3-bromophenyl)silane exhibit poor solubility in THF?

A2: While THF is a versatile solvent, several factors related to the structure of tetrakis(3-bromophenyl)silane can contribute to limited solubility:

-

High Molecular Weight and Aromaticity: The large, rigid, and highly aromatic structure of the molecule leads to strong intermolecular π-π stacking and van der Waals forces in the solid state. These forces require significant energy to overcome during dissolution.

-

Molecular Symmetry: The tetrahedral arrangement of the four bromophenyl groups around the central silicon atom can result in a stable crystal lattice, further increasing the energy barrier for dissolution.

-

Polarity Mismatch: Although THF is a polar aprotic solvent, the large nonpolar surface area of the four bromophenyl rings can lead to a less than ideal interaction with the solvent molecules, limiting solubility.

Q3: Are there any initial, simple steps I can take to improve solubility?

A3: Absolutely. Before moving to more complex methods, always start with the fundamentals:

-

Ensure Solvent Quality: Use fresh, anhydrous THF. The presence of water can significantly impact the solubility of many organic compounds.

-

Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of tetrakis(3-bromophenyl)silane.[4]

-

Increase Agitation: Simple mechanical agitation (stirring or shaking) increases the interaction between the solute and solvent, which can enhance the rate of dissolution.

Troubleshooting Guide: Enhancing Dissolution

Issue 1: Slow Dissolution Rate or Incomplete Dissolution at Room Temperature

This is the most common challenge. The dissolution process is likely kinetically limited or the desired concentration exceeds the saturation solubility at ambient temperature.

Caption: Initial troubleshooting workflow for poor solubility.

1. Temperature Adjustment:

-

Principle: For most solids dissolving in a liquid, the process is endothermic. Therefore, increasing the temperature will increase the solubility.[5] Heating provides the necessary energy to overcome the lattice energy of the solid and promotes better solute-solvent interactions.

-

Protocol:

-